molecular formula C18H30O4 B583520 (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid CAS No. 1021188-26-0

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid

Cat. No.: B583520
CAS No.: 1021188-26-0
M. Wt: 310.434
InChI Key: WUMXVBSMANMBJK-WLPHGBIISA-N
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Description

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is a polyunsaturated fatty acid derivative. It is a member of the eicosanoid family, which are signaling molecules derived from the oxidation of twenty-carbon essential fatty acids. This compound is known for its role in various biological processes, including inflammation and cell signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid typically involves the oxidation of arachidonic acid. The process begins with the release of arachidonic acid from membrane phospholipids via the action of phospholipase A2. This is followed by the oxygenation of arachidonic acid by lipoxygenase enzymes to form hydroperoxy derivatives, which are then reduced to hydroxy derivatives. Finally, these hydroxy derivatives are oxidized to form the desired compound .

Industrial Production Methods: Industrial production of this compound involves large-scale enzymatic reactions using lipoxygenase and other related enzymes. The process is optimized for high yield and purity, often involving multiple purification steps such as high-performance liquid chromatography (HPLC) to isolate the final product .

Types of Reactions:

    Oxidation: The compound undergoes oxidation reactions to form various oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group back to a hydroxy group.

    Substitution: The hydroxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen in the presence of lipoxygenase enzymes.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

Scientific Research Applications

(6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through its interaction with specific G-protein-coupled receptors (GPCRs). Upon binding to these receptors, it activates various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and activation of protein kinase C (PKC). These signaling events result in various cellular responses, such as inflammation and cell proliferation .

Comparison with Similar Compounds

    5-Oxo-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-oxo-ETE): Another eicosanoid with similar biological activities.

    5-Hydroxy-6E,8Z,11Z,14Z-eicosatetraenoic acid (5-HETE): A precursor in the biosynthesis of 5-oxo-ETE.

    5-Oxo-6E,8Z,11Z,14Z,17Z-eicosapentaenoic acid (5-oxo-EPE): A related compound with additional double bonds

Uniqueness: (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid is unique due to its specific structure and the presence of both hydroxy and oxo functional groups, which confer distinct chemical reactivity and biological activity compared to other eicosanoids .

Properties

IUPAC Name

(6E,8Z)-18-hydroxy-5-oxooctadeca-6,8-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O4/c19-16-11-9-7-5-3-1-2-4-6-8-10-13-17(20)14-12-15-18(21)22/h6,8,10,13,19H,1-5,7,9,11-12,14-16H2,(H,21,22)/b8-6-,13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUMXVBSMANMBJK-WLPHGBIISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCCC=CC=CC(=O)CCCC(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCCC/C=C\C=C\C(=O)CCCC(=O)O)CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857814
Record name (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021188-26-0
Record name (6E,8Z)-18-Hydroxy-5-oxo-6,8-octadecadienoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1021188-26-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6E,8Z)-18-Hydroxy-5-oxooctadeca-6,8-dienoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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